molecular formula C8H12N2O B1506067 2-Ethyl-4,5,6,7-tetrahydro-oxazolo[5,4-C]pyridine CAS No. 885272-75-3

2-Ethyl-4,5,6,7-tetrahydro-oxazolo[5,4-C]pyridine

Cat. No.: B1506067
CAS No.: 885272-75-3
M. Wt: 152.19 g/mol
InChI Key: WXJDVIIDVHCKPG-UHFFFAOYSA-N
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Description

2-Ethyl-4,5,6,7-tetrahydro-oxazolo[5,4-C]pyridine is a heterocyclic organic compound characterized by its fused oxazolo and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-4,5,6,7-tetrahydro-oxazolo[5,4-C]pyridine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the cyclization of 2-ethyl-4,5,6,7-tetrahydro-pyridine-3-carboxylic acid with an appropriate reagent to form the oxazolo ring.

Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-4,5,6,7-tetrahydro-oxazolo[5,4-C]pyridine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a catalyst or using reducing agents like lithium aluminum hydride (LiAlH₄).

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under appropriate conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

2-Ethyl-4,5,6,7-tetrahydro-oxazolo[5,4-C]pyridine has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

  • Biology: The compound may be used in the study of biological systems and as a potential lead compound for drug development.

  • Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Ethyl-4,5,6,7-tetrahydro-oxazolo[5,4-C]pyridine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2-Ethyl-4,5,6,7-tetrahydro-oxazolo[5,4-C]pyridine can be compared with other similar heterocyclic compounds, such as:

  • 2-Ethyl-4,5,6,7-tetrahydro-pyridine

  • 2-Ethyl-4,5,6,7-tetrahydro-oxazolo[4,3-C]pyridine

  • 2-Ethyl-4,5,6,7-tetrahydro-thiazolo[5,4-C]pyridine

These compounds share structural similarities but differ in their heteroatoms and ring systems, leading to variations in their chemical properties and applications.

Properties

IUPAC Name

2-ethyl-4,5,6,7-tetrahydro-[1,3]oxazolo[5,4-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-2-8-10-6-3-4-9-5-7(6)11-8/h9H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXJDVIIDVHCKPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(O1)CNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10717011
Record name 2-Ethyl-4,5,6,7-tetrahydro[1,3]oxazolo[5,4-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10717011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885272-75-3
Record name 2-Ethyl-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885272-75-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Ethyl-4,5,6,7-tetrahydro[1,3]oxazolo[5,4-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10717011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Ethyl-4,5,6,7-tetrahydro-oxazolo[5,4-C]pyridine
Reactant of Route 2
2-Ethyl-4,5,6,7-tetrahydro-oxazolo[5,4-C]pyridine
Reactant of Route 3
2-Ethyl-4,5,6,7-tetrahydro-oxazolo[5,4-C]pyridine
Reactant of Route 4
2-Ethyl-4,5,6,7-tetrahydro-oxazolo[5,4-C]pyridine
Reactant of Route 5
2-Ethyl-4,5,6,7-tetrahydro-oxazolo[5,4-C]pyridine
Reactant of Route 6
2-Ethyl-4,5,6,7-tetrahydro-oxazolo[5,4-C]pyridine

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